10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]
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Overview
Description
10’,16’-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10’,16’-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] typically involves a series of cycloaddition reactions. One common method is the [3+2] cycloaddition of isatin-derived 3-indolylmethanol with 3-methyl-2-vinylindole, which leads to the formation of the spirocyclic scaffold . The reaction conditions often include the use of organocatalysts to achieve high diastereo- and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
10’,16’-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
10’,16’-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 10’,16’-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopenta[b]indole-1,3’-oxindole]: Another spirocyclic compound with similar structural features.
Spirocyclopropyl oxindoles: Known for their use in drug discovery due to their unique stereochemistry.
Uniqueness
10’,16’-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] stands out due to its highly complex and rigid structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C33H32O2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] |
InChI |
InChI=1S/C33H32O2/c1-21(2)34-29-17-23-11-5-7-13-25(23)31-27(29)19-33(15-9-10-16-33)20-28-30(35-22(3)4)18-24-12-6-8-14-26(24)32(28)31/h5-18,21-22H,19-20H2,1-4H3 |
InChI Key |
MGTQHVGIBRGENG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=CC=CC=C2C3=C1CC4(CC5=C3C6=CC=CC=C6C=C5OC(C)C)C=CC=C4 |
Origin of Product |
United States |
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